benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate
Description
Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate is a synthetic organic compound featuring a 1,2,3-triazole core substituted with a formyl group at the 4-position. The triazole ring is conjugated to an ethyl chain bearing a methylcarbamate group, which is further protected by a benzyl ester. This structure combines reactive moieties (formyl, carbamate, and benzyl groups) that enable diverse applications in medicinal chemistry and materials science. The formyl group provides a handle for further functionalization (e.g., Schiff base formation), while the benzyl carbamate serves as a protective group for amines, removable via hydrogenolysis .
Properties
IUPAC Name |
benzyl N-[2-(4-formyltriazol-1-yl)ethyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-17(7-8-18-9-13(10-19)15-16-18)14(20)21-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMXSPACKPDRGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1C=C(N=N1)C=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate typically follows a convergent synthetic route involving:
- Generation of benzyl azide intermediates from benzyl bromides.
- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles.
- Introduction of the formyl group at the 4-position of the triazole ring.
- Installation of the carbamate group on the ethyl side chain.
This method ensures regioselective formation of the triazole ring and functionalization at desired positions.
Detailed Stepwise Preparation
Synthesis of Benzyl Azide
- Starting Material: Substituted benzyl alcohols.
- Step: Treatment with phosphorus tribromide (PBr3) to convert benzyl alcohols to benzyl bromides.
- Next: Nucleophilic substitution of benzyl bromides with sodium azide (NaN3) to yield benzyl azides.
This step is crucial for introducing the azide group necessary for the cycloaddition reaction.
Formation of 1,2,3-Triazole Core via CuAAC
- Reactants: Benzyl azides and terminal alkynes such as ethyl propiolate.
- Catalyst: Copper(I), generated in situ from CuSO4·5H2O and sodium ascorbate.
- Solvent: Mixture of tert-butanol and water (2:1).
- Conditions: Stirring at room temperature for approximately 8 hours.
The reaction produces ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylates as 1,4-disubstituted regioisomers in good yields.
Hydrolysis to Triazole Carboxylic Acid
- Reagent: 4 N sodium hydroxide (NaOH).
- Purpose: Hydrolyze the ester group of the triazole intermediate to the corresponding carboxylic acid.
This intermediate is essential for further coupling reactions.
Introduction of the Formyl Group
- The formyl group at the 4-position of the triazole ring is typically introduced by selective oxidation or formylation methods on the triazole acid or ester intermediates. Specific conditions vary depending on the substrate and reagents but commonly involve mild oxidizing agents or formylation reagents compatible with the triazole ring.
Carbamate Formation
- The carbamate moiety is introduced by reacting the 2-(4-formyl-1H-1,2,3-triazol-1-yl)ethylamine derivative with benzyl chloroformate or methyl chloroformate under basic conditions.
- Alternatively, methylation of the amino group followed by carbamate formation can be employed to yield methyl-substituted carbamates.
Representative Experimental Procedure
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Benzyl alcohol + PBr3 | Conversion to benzyl bromide | High (not specified) |
| 2 | Benzyl bromide + NaN3 | Formation of benzyl azide | High (not specified) |
| 3 | Benzyl azide + ethyl propiolate, CuSO4·5H2O, sodium ascorbate, t-butanol:H2O (2:1), 8 h | CuAAC to form ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | Good (not specified) |
| 4 | Hydrolysis with 4 N NaOH | Conversion to triazole carboxylic acid | Good (not specified) |
| 5 | Formylation (oxidation or formylation reagent) | Introduction of formyl group at 4-position | Variable |
| 6 | Reaction with methyl chloroformate or benzyl chloroformate + base | Formation of methyl/benzyl carbamate | Good |
Note: Specific yields and conditions for formylation and carbamate formation may vary and require optimization depending on substrate and scale.
Alternative Synthetic Route Using Bismuth(III) Chloride Catalysis
A notable alternative method reported involves a one-pot reaction catalyzed by bismuth(III) chloride in the presence of sodium acetate in N,N-dimethylformamide (DMF) at 80 °C for 20 hours. This method involves:
- Reacting benzyl azide with methyl 2,3-dibromopropionate under BiCl3 catalysis.
- Sodium acetate acts as a base.
- The product is isolated after extraction and silica gel chromatography.
This approach yields the desired compound with approximately 60% yield and provides a practical route with mild conditions and relatively straightforward purification.
| Parameter | Details |
|---|---|
| Catalyst | Bismuth(III) chloride (0.05 mol) |
| Base | Sodium acetate (2.4 mmol) |
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction Time | 20 hours |
| Yield | ~60% |
| Workup | Extraction with ethyl acetate, silica gel purification |
Characterization Data Highlights
- [^1H NMR](pplx://action/followup): Characteristic benzylic proton signals around δ 5.47 ppm; methoxy and methyl protons at δ 3.78 and 2.42 ppm; aromatic protons between δ 7.94–6.79 ppm.
- [^13C NMR](pplx://action/followup): Carbonyl carbon peak at ~158.86 ppm; aromatic and aliphatic carbons span 20.47–158.86 ppm.
- HRMS: Molecular ion peaks consistent with the molecular formula confirm the identity of the synthesized compound.
Summary Table of Key Preparation Steps
| Step | Intermediate/Product | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| 1 | Benzyl bromide | PBr3 | Room temp | High | From benzyl alcohol |
| 2 | Benzyl azide | NaN3 | Room temp | High | Nucleophilic substitution |
| 3 | Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | Ethyl propiolate, CuSO4, sodium ascorbate | t-BuOH:H2O, 8 h | Good | CuAAC reaction |
| 4 | 1,2,3-Triazole carboxylic acid | NaOH (4 N) | Hydrolysis | Good | Ester hydrolysis |
| 5 | 4-Formyl substituted triazole | Formylation reagents | Variable | Variable | Selective formylation |
| 6 | This compound | Carbamoyl chloride, base | Mild conditions | Good | Carbamate formation |
| Alternative | Target compound | BiCl3, NaOAc, DMF | 80 °C, 20 h | ~60% | One-pot catalytic method |
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Benzyl (2-(4-carboxy-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate.
Reduction: Benzyl (2-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antimicrobial, antiviral, and anticancer agents.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as enhanced stability and biocompatibility.
Chemical Biology: It is employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which can enhance its binding affinity to biological targets. The formyl group can act as an electrophile, participating in various biochemical reactions. The carbamate moiety can undergo hydrolysis, releasing the active amine that can interact with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of heterocyclic carbamates. Below, its structural and functional attributes are compared with analogous molecules.
Thiazolylmethylcarbamate Analogs
describes thiazolylmethylcarbamate derivatives (e.g., compounds l, m, w, x), which replace the triazole core with a thiazole ring. Key differences include:
However, triazoles offer superior regioselectivity in click chemistry for modular synthesis .
Triazole-Containing Carbamates
Compounds 34–36 from share the triazole-carbamate scaffold but differ in substituents:
The 4-carboxyoctyl chain in Compound 34 enhances hydrophilicity and mimics natural phospholipids, whereas the formyl group in the target compound prioritizes covalent conjugation (e.g., to amines or hydrazines).
Ethyl 5-(Substituted Phenyl)-4H-1,2,4-Triazol-3-yl Carbamates
describes ethyl carbamates with 1,2,4-triazole cores (e.g., compound 3). Structural distinctions include:
The 1,2,3-triazole’s regiochemistry (from click reactions) ensures predictable synthesis, while 1,2,4-triazoles may require alternative routes. The phenylacetyl group in compound 3 likely enhances lipophilicity compared to the formyl group.
Biological Activity
Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of benzyl amine with triazole derivatives under controlled conditions. The reaction often employs coupling agents to facilitate the formation of the carbamate linkage.
Anticancer Activity
Several studies have reported on the anticancer properties of triazole derivatives similar to this compound. For instance:
- In Vitro Studies : Compounds exhibiting structural similarities showed significant antiproliferative effects against various cancer cell lines. One study noted that triazole derivatives had IC50 values ranging from 1.1 μM to 2.6 μM against MCF-7 and HCT-116 cell lines, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. Compounds demonstrated TS inhibitory activity with IC50 values significantly lower than those of conventional drugs .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Microbial Inhibition : Similar compounds have shown effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 1: Antiproliferative Effects
A study synthesized a series of triazole-based compounds and evaluated their antiproliferative effects on cancer cell lines. Among these compounds, one derivative exhibited remarkable potency with an IC50 value of 1.4 μM against HepG2 cells. Molecular docking studies suggested strong interactions with TS, confirming the proposed mechanism of action .
Case Study 2: Antimicrobial Evaluation
In another investigation, researchers synthesized several triazole derivatives and assessed their antimicrobial efficacy using a microdilution method. The results indicated that certain compounds had significant antibacterial activity against gram-positive and gram-negative bacteria, demonstrating potential as new antimicrobial agents .
Data Tables
| Compound Name | IC50 (μM) | Target Cell Line | Activity Type |
|---|---|---|---|
| Compound A | 1.1 | MCF-7 | Anticancer |
| Compound B | 2.6 | HCT-116 | Anticancer |
| Compound C | 0.5 | E. coli | Antimicrobial |
| Compound D | 0.8 | S. aureus | Antimicrobial |
Q & A
Q. What are the key synthetic pathways for benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions, including:
- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring. This method ensures regioselectivity (1,4-substitution) and is compatible with solid-phase synthesis .
- Carbamate formation via reaction of an amine with benzyl chloroformate under basic conditions (e.g., using triethylamine in dichloromethane) .
Critical factors: - Temperature control (0–25°C) during carbamate formation to minimize side reactions.
- Purification via column chromatography or recrystallization to achieve ≥95% purity .
Q. How is the compound structurally characterized, and what analytical techniques are essential for confirming its identity?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm the presence of the formyl group (δ ~9.8–10.0 ppm for aldehyde proton) and triazole ring (δ ~7.5–8.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] for CHNO: 295.13) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., π-π stacking in the triazole ring). SHELXL is commonly used for refinement .
Q. What preliminary biological activities are associated with this compound, and how are these assays designed?
The 1,2,3-triazole and carbamate moieties suggest potential:
- Antifungal activity : Tested against Candida albicans via broth microdilution (MIC values typically 8–32 µg/mL). The formyl group may enhance target binding via Schiff base formation with fungal enzymes .
- Enzyme inhibition assays : Triazole derivatives often inhibit cytochrome P450 or lanosterol demethylase. Use kinetic assays (e.g., fluorometric or spectrophotometric) with positive controls like fluconazole .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation, and what software tools are recommended?
- SHELXL : Refinement of X-ray data to model anisotropic displacement parameters and hydrogen bonding. For example, the triazole ring’s planarity and carbamate torsion angles can be validated .
- WinGX/ORTEP : Visualization of thermal ellipsoids and packing diagrams to analyze crystal stacking (e.g., intermolecular C=O···H-N interactions) .
- Common pitfalls : Overfitting due to low-resolution data (<1.0 Å) or twinning. Use R cross-validation to avoid bias .
Q. How do structural modifications (e.g., substituents on the triazole ring) affect bioactivity, and what computational methods support SAR studies?
- Comparative SAR table :
- DFT calculations : To map electrostatic potential surfaces and predict binding affinities (e.g., Gaussian09 with B3LYP/6-31G*) .
Q. How can contradictory data in biological assays (e.g., variable IC50_{50}50 values) be systematically addressed?
- Source analysis :
- Purity discrepancies: Re-characterize batches via HPLC-MS; impurities >2% can skew results .
- Assay conditions: Standardize pH (7.4 vs. 6.5 alters protonation states) and incubation time .
- Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicates across labs .
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
- Degradation pathways :
- Plasma stability assay : Incubate with rat plasma (37°C, 1 hr); analyze via LC-MS for intact compound .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Structural Validation
| Parameter | Value (Example) | Software/Tool |
|---|---|---|
| R factor | 0.039 | SHELXL |
| Mean C-C bond length | 1.395 Å | WinGX |
| Torsion angle (C-O) | 120.5° | Mercury CSD |
Q. Table 2. Comparison of Synthetic Yields Under Varied Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CuI/NaAsc | DMF | 25 | 78 | 95 |
| None (thermal) | Toluene | 110 | 45 | 85 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
